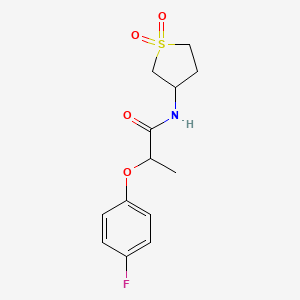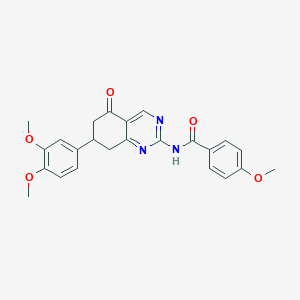![molecular formula C23H15BrClNO4 B12132629 (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}ca rboxamide](/img/structure/B12132629.png)
(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}ca rboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide is a complex organic compound that features a benzo[b]furan core substituted with bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]furan core, followed by the introduction of the bromine, chlorine, and methoxy substituents through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group via an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, solvent, and time), and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. Studies could focus on their interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide: shares similarities with other benzo[b]furan derivatives, such as:
Uniqueness
The uniqueness of (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H15BrClNO4 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
4-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C23H15BrClNO4/c1-29-19-11-8-14(12-17(19)25)21(27)22-20(16-4-2-3-5-18(16)30-22)26-23(28)13-6-9-15(24)10-7-13/h2-12H,1H3,(H,26,28) |
InChI Key |
SPDLWRUHIVKMDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132557.png)
![4-ethoxy-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12132558.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12132561.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132563.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12132578.png)
![N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12132587.png)


![N,N-dimethyl-4-[(2Z)-2-[(4-methylphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12132596.png)

![N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12132620.png)
![(2,5-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine](/img/structure/B12132623.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132634.png)
